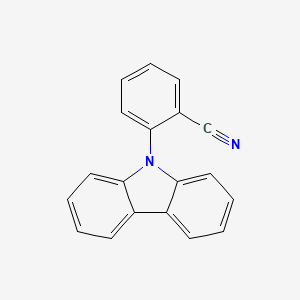

2-(Carbazol-9-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-carbazol-9-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2/c20-13-14-7-1-4-10-17(14)21-18-11-5-2-8-15(18)16-9-3-6-12-19(16)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYSLACLZCXOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Novel Benzonitrile Derivatives

Foreword: Beyond the Scaffold - Unlocking the Photonic Potential of Benzonitrile

To the seasoned researcher, benzonitrile is a familiar scaffold—a simple aromatic ring appended with a nitrile group. Its derivatives are ubiquitous in medicinal chemistry and drug development, often valued for their metabolic stability and ability to form key interactions within biological receptors.[1][2] However, to view benzonitrile merely through the lens of pharmacology is to overlook a rich and dynamic world of photophysics. When appropriately substituted, this unassuming core transforms into a powerful luminophore, capable of emitting vibrant light, responding to its environment, and powering next-generation optoelectronic devices.

This guide is designed for professionals at the intersection of chemistry, materials science, and drug development. It eschews a rigid, textbook format in favor of a narrative that builds from fundamental principles to the cutting-edge applications that define the field today. We will not only describe what happens when these molecules interact with light but also delve into the causality—the why—behind the experimental designs and photophysical behaviors observed. Our journey will cover the foundational principles of light absorption and emission, the intricate ways molecular structure and environment dictate photonic properties, and the advanced phenomena like thermally activated delayed fluorescence (TADF) that are revolutionizing technologies such as organic light-emitting diodes (OLEDs).

The Heart of the Matter: Understanding the Excited State

All photophysical phenomena begin with the absorption of a photon, an event that promotes a molecule from its stable ground state (S₀) to a higher energy, or "excited," state (S₁ or S₂). The subsequent journey back to the ground state determines the molecule's properties, be it through the emission of light (fluorescence, phosphorescence) or non-radiative pathways like heat dissipation.

The Jablonski diagram below provides a conceptual map of these processes. The behavior of benzonitrile derivatives is largely governed by the nature of their excited states, which can be broadly classified as Locally Excited (LE) states, where the electron density remains largely on the aromatic core, and Intramolecular Charge-Transfer (ICT) states, where excitation causes a significant shift of electron density from a donor part of the molecule to an acceptor part.[3]

Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways following photon absorption.

The nitrile group (-C≡N) is moderately electron-withdrawing, while the benzene ring can act as a π-electron system. By strategically adding electron-donating groups (e.g., amines, carbazoles, phenoxazines) or additional electron-withdrawing groups to the ring, we can precisely control the energy and nature of these excited states.[4] This tuning is the fundamental principle behind designing novel benzonitrile derivatives with desired photophysical properties.

Characterization Toolkit: From Absorption to Emission Lifetime

A robust understanding of any luminophore requires a suite of spectroscopic techniques. Each method provides a different piece of the puzzle, and together they create a comprehensive picture of the molecule's behavior.

Steady-State Spectroscopy: UV-Vis Absorption and Fluorescence

-

UV-Visible (UV-Vis) Absorption Spectroscopy: This is the first step, revealing the wavelengths of light a molecule absorbs to reach its excited states. The resulting spectrum provides the absorption maximum (λabs), which is crucial for selecting the appropriate excitation wavelength for fluorescence experiments.

-

Fluorescence Spectroscopy: This technique measures the light emitted as the molecule relaxes from the S₁ state back to the S₀ state. It yields the emission maximum (λem) and the shape of the emission spectrum. The difference between the absorption and emission maxima (the Stokes shift) provides initial clues about the structural changes the molecule undergoes in the excited state.

Quantifying Efficiency: Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is arguably the most important parameter for a fluorescent molecule. It represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5] A high quantum yield (approaching 1.0 or 100%) indicates that fluorescence is the dominant decay pathway, a desirable trait for applications like bioimaging and OLEDs.

The most reliable way to measure ΦF is the comparative method, which uses a well-characterized standard with a known quantum yield.[5]

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to your benzonitrile derivative (e.g., quinine sulfate, rhodamine 6G, perylene).[6] The standard should be measured in the same solvent as the sample if possible, or appropriate correction factors must be applied.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in a high-purity solvent (e.g., spectroscopic grade chloroform or cyclohexane).

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of all solutions at the chosen excitation wavelength. Crucially, the absorbance should be kept below 0.1 to minimize inner-filter effects, where emitted light is reabsorbed by other molecules in the solution.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using a spectrofluorometer. The excitation wavelength must be identical for both the standard and the test sample.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample. The resulting plots should be linear.

-

The slope of each line (Gradient) is determined.

-

-

Calculation: The quantum yield of the test sample (Φtest) is calculated using the following equation: Φtest = Φstd × (Gradtest / Gradstd) × (η2test / η2std) Where:

-

Φstd is the known quantum yield of the standard.

-

Gradtest and Gradstd are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

-

ηtest and ηstd are the refractive indices of the solvents used for the test and standard solutions, respectively.

-

Caption: Experimental workflow for determining fluorescence quantum yield using the comparative method.

Probing Dynamics: Time-Resolved Fluorescence Spectroscopy

While steady-state measurements provide a snapshot, time-resolved techniques reveal the dynamics of the excited state. Time-Correlated Single Photon Counting (TCSPC) is a powerful method to measure the fluorescence lifetime (τ)—the average time a molecule spends in the excited state before returning to the ground state.[7] This parameter is sensitive to the molecule's environment and can reveal different decay pathways or the presence of multiple emissive species.[8]

Modulating Photophysics: The Impact of Structure and Environment

The true power of benzonitrile derivatives lies in their tunability. Simple chemical modifications or changes in the local environment can dramatically alter their photophysical properties.

The Donor-Acceptor-Donor' (D-A-D') Architecture

A highly successful strategy for designing efficient emitters is the D-A-D' architecture. In these molecules, a central electron-accepting benzonitrile core is flanked by electron-donating units like carbazole or phenoxazine.[4][9] This design facilitates a strong intramolecular charge-transfer (ICT) upon excitation, often leading to high fluorescence quantum yields and tunable emission colors. The properties can be finely controlled by changing the number and type of donor groups.[4]

| Derivative Example | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF (%) | Reference |

| Fluorinated Benzonitrile w/ Phenoxazine & Carbazole | Toluene | 360 | 490, 580 (dual) | - | ~2% | [4] |

| Same as above | PMMA Film | 365 | 520, 600 (dual) | - | 18% | [4] |

| D-A-D' Benzonitrile | PMMA Film | ~365 | ~480 (CT1), ~550 (CT2) | - | - | [9][10] |

Table 1. Representative photophysical data for donor-acceptor type benzonitrile derivatives, highlighting the dual emission character and the significant enhancement of quantum yield in a rigid polymer matrix (PMMA).

Solvatochromism: A Colorful Response to the Environment

Solvatochromism is the phenomenon where a substance's color changes with the polarity of the solvent.[11] Benzonitrile derivatives with strong ICT character are particularly sensitive to their surroundings. In polar solvents, the charge-separated excited state is stabilized, lowering its energy and causing a red-shift (a shift to longer wavelengths) in the emission spectrum.[12] This property is highly valuable for developing chemical sensors, as the emission color can directly report on the polarity of the local environment.[13]

Aggregation-Induced Emission (AIE): Shining Brightly Together

Many traditional fluorescent molecules suffer from a phenomenon called Aggregation-Caused Quenching (ACQ), where they become less emissive at high concentrations or in the solid state. However, a class of molecules, including many benzonitrile derivatives, exhibits the opposite behavior: Aggregation-Induced Emission (AIE).[14] These "AIEgens" are weakly fluorescent when dissolved but become highly emissive upon aggregation in a poor solvent or in the solid state.[15][16]

The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM) . In solution, the excited state energy is efficiently dissipated non-radiatively through molecular vibrations and rotations. In the aggregated state, these motions are physically restricted, which blocks the non-radiative decay channels and forces the molecule to release its energy as light, dramatically increasing the fluorescence quantum yield.[14][17] This property is critical for applications requiring bright solid-state emission, such as in OLEDs and solid-state sensors.[18]

Advanced Photophysical Phenomena

Intersystem Crossing and Phosphorescence

Besides fluorescence (emission from a singlet state), molecules can also undergo Intersystem Crossing (ISC) to a triplet state (T₁).[19] Because the transition from the T₁ state back to the S₀ ground state is "spin-forbidden," it is much slower than fluorescence, resulting in a long-lived emission known as phosphorescence .[20] While less common for purely organic molecules at room temperature, designing benzonitrile derivatives that favor ISC can open pathways to applications in photodynamic therapy and advanced OLEDs. The rate of ISC is enhanced in molecules containing heavy atoms (e.g., bromine, iodine) due to increased spin-orbit coupling.[21]

Thermally Activated Delayed Fluorescence (TADF)

TADF is a mechanism that allows molecules to harvest triplet excitons for light emission, a process crucial for achieving 100% internal quantum efficiency in OLEDs. In TADF materials, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is very small.

This small energy gap allows triplet excitons, which are normally non-emissive and wasted, to be converted back into emissive singlet excitons via a process called Reverse Intersystem Crossing (RISC) , which is fueled by thermal energy from the environment.[9] These newly formed singlets can then decay radiatively, producing delayed fluorescence that has the same wavelength as the prompt fluorescence but a much longer lifetime. Many advanced benzonitrile derivatives with D-A structures are designed specifically to minimize ΔEST and promote efficient TADF.[9][22]

Sources

- 1. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Tailoring the Intersystem Crossing and Triplet Dynamics of Free-Base Octaalkyl-β-oxo-Substituted Porphyrins: Competing Effects of Spin–Vibronic and NH Tautomerism Relaxation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time-resolved fluorescence of p-dimethylaminobenzonitrile in mixed solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Solvatochromism and the effect of solvent on properties in a two-dimensional coordination polymer of cobalt-trimesate - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00039C [pubs.rsc.org]

- 12. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Probing hydrogen bonding environments: solvatochromic effects on the CN vibration of benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aggregation-Induced Emission: New Vistas at the Aggregate Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aggregation-induced emission and the working mechanism of 1-benzoyl and 1-benzyl pyrene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 20. Single-Molecule Phosphorescence and Intersystem Crossing in a Coupled Exciton Plasmon System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Fundamental Research on Carbazole-Benzonitrile Derivatives for High-Efficiency Blue Organic Light-Emitting Diodes (OLEDs)

This in-depth technical guide provides a comprehensive overview of the fundamental principles, molecular design strategies, synthesis, and device engineering of carbazole-benzonitrile (CzBN) based emitters for Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development who are engaged in the advancement of next-generation display and lighting technologies.

The Dawn of the Fourth Generation of OLED Emitters: The TADF Revolution

Since their inception, Organic Light-Emitting Diodes (OLEDs) have revolutionized display technology. The journey of OLED emitters has progressed through three distinct generations: fluorescent emitters (first generation) with a theoretical maximum internal quantum efficiency (IQE) of 25%, and phosphorescent emitters (second generation) that can achieve up to 100% IQE by harvesting both singlet and triplet excitons. However, the reliance of phosphorescent emitters on rare and expensive heavy metals like iridium and platinum, especially for stable blue emission, has been a significant drawback.

The advent of Thermally Activated Delayed Fluorescence (TADF) materials marks the fourth generation of OLED emitters, offering a pathway to achieve 100% IQE using purely organic molecules.[1] TADF emitters possess a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[1][2] This small energy gap allows for the efficient up-conversion of non-radiative triplet excitons to radiative singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy at room temperature.[1][2]

The relationship between the rate of reverse intersystem crossing (kRISC) and ΔEST is described by the following equation:

kRISC ∝ exp(-ΔEST / kBT)

where kB is the Boltzmann constant and T is the temperature. A smaller ΔEST leads to a significantly higher kRISC, enabling the efficient harvesting of triplet excitons for light emission.

The Carbazole-Benzonitrile (CzBN) Core: A Privileged Scaffold for Blue TADF Emitters

Among the various molecular architectures for TADF emitters, the donor-acceptor (D-A) design has proven to be the most effective. In this design, an electron-donating moiety is covalently linked to an electron-accepting moiety. This spatial separation of the highest occupied molecular orbital (HOMO), primarily located on the donor, and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor, leads to a significant reduction in the exchange energy, resulting in a small ΔEST.[2]

The combination of carbazole as the donor and benzonitrile as the acceptor has emerged as a particularly powerful platform for creating high-performance blue TADF emitters.[1]

-

Carbazole (Donor): This rigid, aromatic heterocyclic compound is an excellent hole-transporting material with good thermal and morphological stability. Its high triplet energy helps in confining triplet excitons within the emitting layer.

-

Benzonitrile (Acceptor): The cyano group (-CN) is a strong electron-withdrawing group, which effectively pulls electron density from the carbazole donor, leading to a strong charge-transfer (CT) character in the excited state. The benzonitrile core also contributes to the thermal stability of the molecule.

The synergy between the carbazole donor and the benzonitrile acceptor allows for the creation of molecules with a small ΔEST, high photoluminescence quantum yields (PLQY), and good stability, making them ideal candidates for blue OLEDs.[1]

Molecular Design Strategies for Optimizing CzBN Emitters

The performance of CzBN-based TADF emitters can be finely tuned through strategic molecular design.

The Donor-Acceptor (D-A) Architecture and Charge Transfer States

The fundamental principle behind CzBN emitters is the formation of an intramolecular charge-transfer (CT) excited state. Upon photoexcitation, an electron is promoted from the HOMO (on the carbazole donor) to the LUMO (on the benzonitrile acceptor). This separation of charge is crucial for minimizing the ΔEST.

Influence of the Number and Linkage of Carbazole Donors

The number and substitution pattern of the carbazole units on the benzonitrile core have a profound impact on the photophysical properties. Increasing the number of carbazole donors generally leads to:

-

Red-shifted Emission: A greater degree of CT character lowers the energy of the excited state, causing the emission to shift to longer wavelengths.

-

Increased RISC Rate: The presence of multiple donor moieties can enhance the vibronic coupling between the singlet and triplet CT states and locally excited triplet states, thereby promoting the RISC process.[1]

For instance, molecules like 4CzBN and 5CzBN have demonstrated excellent performance as blue TADF emitters.[1]

Role of Steric Hindrance and Torsional Angles

The torsional angle between the carbazole donor and the benzonitrile acceptor is a critical parameter. A large dihedral angle (approaching 90°) minimizes the HOMO-LUMO overlap, which is desirable for a small ΔEST.[2] Bulky substituents can be introduced on the carbazole or benzonitrile units to induce steric hindrance and enforce a twisted conformation.[3]

Introduction of Secondary Donors and Substituent Effects

Introducing secondary donor units with varying electron-donating strengths can further modulate the electronic properties. For example, incorporating phenyl or tert-butyl groups on the carbazole moieties can influence the RISC rate and the emission wavelength.[1] This strategy allows for a finer tuning of the emission color and can also improve the stability of the molecule by preventing aggregation.[1]

Synthesis of Carbazole-Benzonitrile Derivatives: A Representative Protocol

The synthesis of CzBN derivatives typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between a halogenated benzonitrile and carbazole.

Experimental Protocol: Synthesis of a Generic CzBN Derivative

Reaction:

Materials:

-

Halogenated benzonitrile (e.g., 2,4,6-trichlorobenzonitrile)

-

Carbazole

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., Xantphos, SPhos)

-

A base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃))

-

Anhydrous toluene or dioxane as the solvent

Procedure:

-

To a dried Schlenk flask, add the halogenated benzonitrile (1.0 eq.), carbazole (1.1-1.5 eq. per halogen atom), the palladium catalyst (1-5 mol%), the ligand (1-5 mol%), and the base (2-3 eq. per halogen atom).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure CzBN derivative.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Photophysical and Electrochemical Characterization

A thorough characterization of the synthesized CzBN emitters is essential to understand their properties and predict their performance in OLEDs.

Key Characterization Techniques:

-

UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To determine the absorption and emission properties, including the maximum absorption and emission wavelengths (λabs and λem).

-

Photoluminescence Quantum Yield (PLQY): To quantify the efficiency of the emissive process.

-

Time-Resolved Photoluminescence Spectroscopy: To measure the lifetimes of the prompt fluorescence (τp) and delayed fluorescence (τd), which provides insights into the TADF mechanism.

-

Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the material, which are crucial for designing efficient OLED device structures.

-

Low-Temperature (77 K) Phosphorescence Spectroscopy: To determine the energy of the T₁ state and calculate the ΔEST.

Table 1: Representative Photophysical Properties of CzBN Derivatives

| Molecule | λem (nm) | PLQY (%) | ΔEST (eV) | kRISC (s⁻¹) | Reference |

| 2PhCz2CzBn | 464 | >20 | - | 2.20 x 10⁵ | [1] |

| 2tCz2CzBn | 464 | >20 | - | 1.36 x 10⁵ | [1] |

| 3DPAFIPN | 518 | 5.7 | 0.19 | - | [4] |

| 2DPAPhCzDCN | 513 | 21 | 0.32 | - | [4] |

Note: This table provides a selection of data from the literature; values can vary depending on the measurement conditions.

Diagram: Photophysical Processes in a TADF Emitter

Caption: Energy level diagram illustrating the key photophysical processes in a TADF molecule.

Fabrication and Characterization of OLED Devices

The ultimate test of a TADF emitter is its performance in an OLED device.

Experimental Protocol: Fabrication of a Multilayer OLED

-

Substrate Preparation: Start with a pre-patterned indium tin oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal it to remove residual water.[5]

-

Hole Transporting Layer (HTL) Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Deposit a layer of a suitable hole-transporting material, such as TAPC or TCTA.[5]

-

Emissive Layer (EML) Deposition: Co-evaporate the CzBN TADF emitter and a host material (e.g., mCP) onto the HTL. The doping concentration of the emitter is a critical parameter that needs to be optimized (typically 5-20 wt%).[5]

-

Electron Transporting Layer (ETL) Deposition: Deposit a layer of an electron-transporting material, such as TPBi or TSPO1, onto the EML.[5]

-

Electron Injection Layer (EIL) and Cathode Deposition: Deposit a thin layer of an electron-injection material like lithium fluoride (LiF), followed by a thicker layer of aluminum (Al) to serve as the cathode.[5]

-

Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to protect it from oxygen and moisture.

Table 2: Performance of Representative CzBN-Based OLEDs

| Emitter | Host | EQEmax (%) | CIE (x, y) | Reference |

| 2tCz2CzBn | - (non-doped) | 21.6 | (0.167, 0.248) | [3] |

| DspiroS-TRZ | - | 38.4 | - | [3] |

| 3Ph2CzCzBN | - | 16.6 | (0.17, 0.36) | [3] |

| f-ct7c | - | 26.6 | (0.16, 0.15) | [6] |

Note: EQEmax represents the maximum external quantum efficiency. CIE coordinates define the color of the emitted light.

Diagram: Typical OLED Device Architecture

Caption: Proposed RISC mechanism involving a locally excited triplet state (³LE).

Challenges and Future Outlook

Despite the remarkable progress in the field of CzBN-based TADF emitters, several challenges remain:

-

Deep-Blue Emission: Achieving stable and efficient TADF emitters in the deep-blue region (CIEy < 0.1) is still a significant hurdle.

-

Device Lifetime: While CzBN derivatives have shown promising lifetimes, further improvements are needed to meet the stringent requirements of commercial applications, especially at high brightness.

-

Efficiency Roll-off: Many TADF-based OLEDs suffer from a decrease in efficiency at high current densities. Mitigating this efficiency roll-off is a key area of research.

Future research will likely focus on:

-

Novel Molecular Designs: Exploring new donor and acceptor moieties to achieve deeper blue emission and improved stability.

-

Host Material Engineering: Developing new host materials that are well-matched with the CzBN emitters to improve charge balance and exciton confinement.

-

Device Architecture Optimization: Designing advanced device structures to minimize efficiency roll-off and enhance light outcoupling.

The continued fundamental research into carbazole-benzonitrile derivatives holds immense promise for the future of OLED technology, paving the way for highly efficient, stable, and cost-effective displays and lighting solutions.

References

-

A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. AIP Publishing. [Link]

-

Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C (RSC Publishing). [Link]

-

Light-Induced Access to Carbazole-1,3-dicarbonitrile: A Thermally Activated Delayed Fluorescent (TADF) Photocatalyst for Cobalt-Mediated Allylations. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. The Royal Society of Chemistry. [Link]

-

Asymmetrical carbazole-benzonitrile-based TADF emitters designed by alternate donor-acceptor strategy. ResearchGate. [Link]

-

Exciton maps for thermally activated delayed fluorescence active/inactive carbazole benzonitrile derivatives. The Journal of Chemical Physics | AIP Publishing. [Link]

-

A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. ResearchGate. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04347B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing 2-(Carbazol-9-yl)benzonitrile as a Host Material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

Introduction: The Strategic Advantage of Carbazole-Benzonitrile Architectures in PhOLEDs

The advancement of phosphorescent organic light-emitting diodes (PhOLEDs) is intrinsically linked to the development of high-performance host materials. An ideal host must possess a high triplet energy (ET) to confine the excitons on the guest phosphorescent emitter, balanced charge carrier transport to ensure a wide recombination zone, and excellent thermal and morphological stability to promote long device operational lifetimes. Among the various molecular scaffolds explored, the combination of a carbazole donor unit and a benzonitrile acceptor unit has emerged as a particularly promising framework for universal host materials, especially for demanding blue PhOLEDs.

This application note provides a detailed guide for researchers and scientists on the effective utilization of 2-(Carbazol-9-yl)benzonitrile (CzCN) and its derivatives as host materials in the fabrication of high-efficiency PhOLEDs. The inherent bipolar nature of the carbazole-benzonitrile structure, with the carbazole moiety facilitating hole transport and the benzonitrile moiety supporting electron transport, allows for balanced charge flux within the emissive layer. This balance is critical for achieving high recombination efficiency and mitigating efficiency roll-off at high brightness levels, a common challenge in PhOLEDs stemming from effects like triplet-triplet annihilation.[1][2] This guide will cover the fundamental properties of CzCN-based hosts, detailed protocols for device fabrication and characterization, and troubleshooting advice based on field-proven insights.

Physicochemical Properties of Carbazole-Benzonitrile Host Materials

The successful implementation of a host material is predicated on a thorough understanding of its fundamental physicochemical properties. The carbazole-benzonitrile framework can be synthetically tailored to fine-tune these properties for optimal device performance. Below is a summary of typical properties for this class of materials.

| Property | Typical Value Range | Significance in PhOLEDs |

| Triplet Energy (ET) | 2.7 - 3.0 eV | Must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-energy transfer, which would quench the phosphorescence.[3] |

| HOMO Level | -5.4 to -6.0 eV | Determines the energy barrier for hole injection from the hole transport layer (HTL). A well-matched HOMO level minimizes the driving voltage. |

| LUMO Level | -2.0 to -2.5 eV | Governs the energy barrier for electron injection from the electron transport layer (ETL). Proper alignment is crucial for balanced charge injection. |

| Glass Transition Temp. (Tg) | > 100 °C | A high Tg indicates good thermal stability and resistance to morphological changes (e.g., crystallization) during device operation, leading to longer lifetimes.[4] |

| Photoluminescence Quantum Yield (PLQY) | High (>80%) in doped films | A high PLQY of the host-dopant system is indicative of efficient radiative recombination of excitons. |

Note: The exact values can vary depending on the specific molecular structure and substitution patterns on the carbazole and benzonitrile units.

Experimental Protocols: From Material Preparation to Device Characterization

The following sections provide detailed, step-by-step methodologies for the fabrication and characterization of PhOLEDs using a CzCN-based host material. These protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and high-quality results.

Protocol 1: Synthesis of Carbazole-Benzonitrile Derivatives

While 2-(Carbazol-9-yl)benzonitrile can be sourced commercially, understanding its synthesis provides insight into material purity and potential for derivatization. A common synthetic route is the Ullmann or Buchwald-Hartwig amination reaction.[1]

-

Reaction Setup: In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, combine 9H-carbazole, 2-bromobenzonitrile, a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand), and a base (e.g., NaOtBu) in an appropriate anhydrous solvent (e.g., toluene).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts. The crude product is then purified by column chromatography on silica gel.

-

Final Purification: For high-purity material required for OLED fabrication, a final purification step of temperature-gradient sublimation is essential to remove residual solvent and organic impurities.

Protocol 2: PhOLED Fabrication via Thermal Evaporation

This protocol outlines the fabrication of a multilayer PhOLED using a high-vacuum thermal evaporation process. The device structure provided is a representative architecture that can be adapted based on the specific phosphorescent dopant and desired performance characteristics.

Device Architecture: ITO / HIL / HTL / EML / HBL / ETL / EIL / Cathode

-

ITO: Indium Tin Oxide (Anode)

-

HIL: Hole Injection Layer (e.g., HAT-CN)

-

HTL: Hole Transport Layer (e.g., TAPC)

-

EML: Emissive Layer (CzCN host doped with a phosphorescent emitter, e.g., Ir(ppy)3 for green, FIrpic for blue)

-

HBL: Hole Blocking Layer (e.g., TPBi)

-

ETL: Electron Transport Layer (e.g., TPBi)

-

EIL: Electron Injection Layer (e.g., LiF)

-

Cathode: (e.g., Al)

Fabrication Workflow:

Caption: PhOLED Fabrication Workflow.

Step-by-Step Procedure:

-

Substrate Preparation:

-

Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).

-

Deposit the organic layers sequentially without breaking the vacuum.

-

HIL: Deposit a thin layer (e.g., 5 nm) of a hole-injection material like hexaazatriphenylene-hexacarbonitrile (HAT-CN).

-

HTL: Deposit the hole-transporting layer (e.g., 40 nm of TAPC).

-

EML: Co-evaporate the CzCN host and the phosphorescent dopant from separate sources. The doping concentration is critical and typically ranges from 5% to 20%. The deposition rates should be carefully controlled to achieve the desired doping ratio. The thickness of the EML is usually around 20-30 nm.

-

HBL/ETL: Deposit a hole-blocking and electron-transporting layer (e.g., 30 nm of TPBi). The dual function of this layer is to confine holes within the EML and facilitate electron transport.

-

-

-

Cathode Deposition and Encapsulation:

-

EIL: Deposit a thin layer (e.g., 1 nm) of an electron-injection material like lithium fluoride (LiF) to lower the electron injection barrier.

-

Cathode: Deposit a thick layer (e.g., 100 nm) of aluminum (Al) to serve as the cathode.

-

Encapsulation: Without exposure to air and moisture, transfer the completed device into a nitrogen-filled glovebox. Encapsulate the device using a glass lid and a UV-curable epoxy to protect the organic layers from degradation.

-

Protocol 3: Device Characterization

-

Current Density-Voltage-Luminance (J-V-L) Characteristics:

-

Use a source measure unit (e.g., Keithley 2400) to apply a voltage sweep to the device and measure the resulting current.

-

Simultaneously, measure the luminance (in cd/m2) using a calibrated photometer or spectroradiometer (e.g., CS-2000).

-

-

External Quantum Efficiency (EQE) and Power Efficiency:

-

From the J-V-L data and the electroluminescence (EL) spectrum, calculate the EQE, current efficiency (cd/A), and power efficiency (lm/W). The EQE is a critical metric that represents the ratio of photons emitted to electrons injected.

-

-

Electroluminescence (EL) Spectrum:

-

Measure the EL spectrum at a constant driving voltage or current to determine the emission color and calculate the CIE coordinates.

-

-

Operational Lifetime:

-

Monitor the luminance of the device over time at a constant current density. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.

-

Mechanism of Action: Energy Transfer and Charge Confinement

The high efficiency of PhOLEDs using CzCN as a host relies on the effective confinement of triplet excitons on the phosphorescent guest molecules.

Caption: Energy Transfer in a CzCN-based PhOLED.

-

Charge Injection and Transport: Holes are injected from the anode and transported through the HTL, while electrons are injected from the cathode and transported through the ETL.

-

Exciton Formation: Holes and electrons meet and form excitons (both singlets and triplets) primarily on the host molecules within the EML due to the host's high concentration.

-

Energy Transfer: The triplet excitons on the CzCN host, which has a high triplet energy, are efficiently transferred to the lower triplet energy level of the phosphorescent dopant via Förster or Dexter energy transfer mechanisms.

-

Phosphorescence: The triplet excitons on the guest molecule then radiatively decay, producing light (phosphorescence). The high triplet energy of the CzCN host is crucial to prevent back-energy transfer from the guest to the host, which would quench the emission.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Driving Voltage | - Poor energy level alignment between layers.- Impurities in the organic materials.- High contact resistance. | - Select HIL/HTL and EIL/ETL materials with HOMO/LUMO levels that create a stepwise energy cascade for charge injection.- Ensure high purity of all evaporated materials through sublimation.- Optimize the ITO cleaning process. |

| Low Efficiency (EQE) | - Unbalanced charge transport.- Non-optimal doping concentration.- Mismatched triplet energies. | - Adjust the thickness of the HTL and ETL to balance the flux of holes and electrons in the EML.- Optimize the doping concentration of the phosphorescent emitter (typically a sweep from 5% to 20% is performed).- Ensure the host's triplet energy is at least 0.2 eV higher than the dopant's. |

| Rapid Luminance Decay | - Material degradation due to heat or excitons.- Morphological instability of the organic films.- Poor encapsulation. | - Use host and transport materials with high glass transition temperatures (Tg).- Introduce interlayers to confine the recombination zone away from the transport layers.- Ensure a hermetic encapsulation process to prevent oxygen and moisture ingress. |

| Color Instability | - Emission from the host or adjacent layers.- Shift in the recombination zone with changing voltage. | - Ensure complete energy transfer from host to guest by optimizing doping concentration.- Utilize hole-blocking and electron-blocking layers to confine excitons strictly within the EML. |

Conclusion

2-(Carbazol-9-yl)benzonitrile and its derivatives represent a powerful class of host materials for the development of high-performance PhOLEDs. Their tunable bipolar charge transport properties and high triplet energies make them particularly suitable for achieving high efficiency and stability, especially in challenging blue-emitting devices. By following the detailed protocols and understanding the underlying device physics outlined in this guide, researchers can effectively leverage the advantages of CzCN-based hosts to advance the state-of-the-art in OLED technology.

References

-

Jeong, S. H., Kim, S. C., & Lee, J. Y. (2023). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C, 11(39), 13350-13357. [Link]

-

Chan, C. Y., Tanaka, M., Nakanotani, H., & Adachi, C. (2020). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. Applied Physics Letters, 116(12), 120501. [Link]

-

Grigalevicius, S., et al. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 26(11), 3233. [Link]

-

Lee, J. Y., & Kim, Y. K. (2021). High efficiency and stable blue TADF-sensitized fluorescent OLED based on carbazole-benzonitrile sensitizer. Journal of Information Display, 22(2), 105-112. [Link]

-

Jeong, S. H., Kim, S. C., & Lee, J. Y. (2023). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

-

Duan, L., et al. (2015). Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. Advanced Materials, 27(45), 7541-7547. [Link]

-

Volyniuk, D., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Applied Electronic Materials, 5(4), 2247-2256. [Link]

Sources

Application Notes and Protocols for the Fabrication of High-Efficiency Blue OLEDs with Carbazole-Benzonitrile Derivatives

Introduction: The Quest for Stable and Efficient Blue OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and design flexibility. However, the development of high-performance blue OLEDs has persistently been a bottleneck, lagging behind their red and green counterparts in terms of both efficiency and operational stability.[1][2] This challenge stems from the intrinsically wide bandgap required for blue emission, which often leads to materials with poor stability and inefficient charge carrier recombination.

Carbazole-benzonitrile (CzBN) derivatives have emerged as a highly promising class of materials to address this "blue problem."[2][3] Their unique molecular architecture, consisting of electron-donating carbazole moieties and an electron-accepting benzonitrile core, provides a powerful platform for tuning photophysical properties. These materials can be engineered to function as highly efficient emitters, particularly for Thermally Activated Delayed Fluorescence (TADF), or as robust host materials for phosphorescent and TADF dopants.[2][4] This guide provides a comprehensive overview of the molecular design principles of CzBN derivatives and detailed protocols for their application in the fabrication and characterization of state-of-the-art blue OLEDs.

Part I: Material Spotlight on Carbazole-Benzonitrile Derivatives

Molecular Design and Causality

The exceptional performance of CzBN derivatives originates from their donor-acceptor (D-A) structure. The carbazole units serve as potent electron donors, while the cyano (-CN) group on the benzonitrile core acts as a strong electron acceptor. This arrangement leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), primarily located on the carbazole donors, and the Lowest Unoccupied Molecular Orbital (LUMO), centered on the benzonitrile acceptor.

This separation is critical for TADF emitters, as it minimizes the energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states.[2] A small ΔEST allows for efficient reverse intersystem crossing (RISC) from non-emissive triplet excitons to emissive singlet excitons at room temperature, theoretically enabling 100% internal quantum efficiency.[2]

Key molecular design strategies include:

-

Number of Donors: Increasing the number of carbazole donors can enhance the oscillator strength and photoluminescence quantum yield (PLQY). However, it can also lead to a red-shift in emission. For deep-blue emitters, a reduced number of donor units is often preferable.[2]

-

Substitution Position: The linking position of the carbazole units and other substituents on the benzonitrile core significantly impacts the steric hindrance and, consequently, the torsion angle between the donor and acceptor. This angle is a critical parameter for tuning the ΔEST.

-

Peripheral Groups: Attaching bulky groups like tert-butyl to the carbazole units can improve solubility and prevent intermolecular aggregation, which would otherwise quench emission in the solid state.[2]

Key Carbazole-Benzonitrile Derivatives and Performance

The versatility of the CzBN platform has led to the development of numerous high-performance materials. Some exemplary derivatives are summarized below.

| Compound Name | Role in OLED | Emission Type | Max. External Quantum Efficiency (EQEmax) | CIE Coordinates (x, y) | Reference |

| 3Cz2DPhCzBN | Emitter | TADF | 20.9% | (0.21, 0.44) | [2] |

| 3-CzPB | Host | Phosphorescence/TADF | 26.1% (sky-blue PhOLED), 31.1% (MR-TADF) | N/A (Host) | [4] |

| 4CzIPN | Emitter | TADF | >19% | (Greenish-Blue) | [2] |

| DCzBN3 | Emitter | TADF | 10.9% | (0.16, 0.06) | [2] |

Illustrative Molecular Structure

The structure of a multi-donor CzBN derivative highlights the core concepts of its design.

Caption: A typical multilayer device architecture for a blue TADF OLED.

The energy level alignment of these layers ensures the smooth flow of charge carriers and their confinement within the EML, maximizing the probability of radiative recombination.

Caption: Energy level diagram illustrating charge injection and transport pathways.

Protocol 1: Substrate Preparation and Cleaning

Causality: The quality of the Indium Tin Oxide (ITO) anode is critical. A clean, smooth surface with the appropriate work function is necessary for efficient hole injection and to prevent short circuits.

Materials:

-

ITO-coated glass substrates (e.g., 15 Ω/sq)

-

Deionized (DI) water

-

Isopropyl alcohol (IPA)

-

Acetone

-

Detergent solution (e.g., 2% Alconox)

-

Nitrogen (N2) gas gun

-

Beakers, substrate holder, ultrasonic bath, UV-Ozone cleaner

Procedure:

-

Detergent Wash: Place substrates in a holder, immerse in detergent solution, and sonicate for 15 minutes. This removes organic residues and particulates.

-

DI Water Rinse: Thoroughly rinse the substrates with flowing DI water to remove all detergent. Sonicate in fresh DI water for 15 minutes.

-

Solvent Cleaning: Sequentially sonicate the substrates in acetone for 15 minutes, followed by isopropyl alcohol for 15 minutes. This removes remaining organic contaminants and water.

-

Drying: Dry the substrates using a stream of high-purity N2 gas. Ensure no solvent stains remain.

-

UV-Ozone Treatment: Immediately before loading into the deposition system, treat the substrates with UV-Ozone for 10-15 minutes. This step removes final carbonaceous contaminants and increases the ITO work function, improving hole injection efficiency.

Protocol 2: Thin Film Deposition by Thermal Evaporation

Causality: High vacuum is essential to ensure the purity of the deposited films and to allow for a long mean free path for the evaporated molecules. Precise control over deposition rate and thickness is crucial for device performance and reproducibility.

Equipment:

-

High-vacuum thermal evaporation system (<10-6 Torr)

-

Quartz crystal microbalances (QCMs) for thickness monitoring

-

Tungsten boats and alumina crucibles for organic materials

-

Shadow mask to define the active area of the device

Procedure:

-

System Pump-down: Load the cleaned substrates and crucibles filled with the organic materials and metals into the chamber. Pump the system down to a base pressure of at least 5 x 10-7 Torr.

-

Hole Injection Layer (HIL): Deposit a 40 nm layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) via spin-coating in a nitrogen-filled glovebox prior to loading into the vacuum chamber. Bake the substrate to remove residual water. (Note: This is a solution-based step, often done separately). Alternatively, a thermally evaporated HIL can be used.

-

Hole Transport Layer (HTL): Evaporate a 10 nm layer of TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) at a rate of ~1.0 Å/s.

-

Exciton Blocking Layer (EBL): Evaporate a 5 nm layer of mCP (1,3-Di(9H-carbazol-9-yl)benzene) at ~1.0 Å/s. The wide bandgap of mCP confines excitons within the EML.

-

Emissive Layer (EML): Co-evaporate the host material and the CzBN emitter. For example, deposit a 25 nm layer of a suitable host doped with the CzBN derivative (e.g., 5-20 wt%). The rates must be carefully controlled to achieve the desired doping concentration. A typical host deposition rate is 1.0 Å/s, with the dopant rate adjusted accordingly (e.g., 0.05-0.2 Å/s).

-

Hole Blocking Layer (HBL): Evaporate a 25 nm layer of TSPO1 (diphenyl-4-triphenylsilylphenyl-phosphine oxide) at ~1.0 Å/s. This layer prevents holes from leaking out of the EML and ensures electrons are confined.

-

Electron Injection Layer (EIL): Evaporate a 1.5 nm layer of Lithium Fluoride (LiF) at a slow rate of ~0.1 Å/s. LiF lowers the electron injection barrier from the cathode.

-

Cathode: Deposit a 200 nm layer of Aluminum (Al) at a rate of ~2-5 Å/s to complete the device.

Protocol 3: Encapsulation

Causality: OLED materials, particularly the low work function cathode, are highly susceptible to degradation from atmospheric oxygen and moisture. Encapsulation is a critical final step to ensure a reasonable device lifetime.

Procedure:

-

Transfer: Immediately after fabrication, transfer the devices into an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air.

-

Application of Sealant: Apply a bead of UV-curable epoxy around the perimeter of the active device area.

-

Covering: Place a clean glass coverslip over the device, pressing gently to spread the epoxy.

-

Curing: Expose the device to a UV lamp for the recommended time to cure the epoxy, forming a hermetic seal.

Part III: Device Characterization

Once fabricated, the devices must be thoroughly characterized to evaluate their performance.

Characterization Workflow

Caption: Workflow for automated OLED performance characterization.

Electroluminescence (EL) Characterization Protocol

-

J-V-L Measurement: Use a source-measure unit to apply a forward voltage sweep to the device. Simultaneously, measure the current density (J) flowing through the device and the luminance (L) using a calibrated photodiode or spectrometer.

-

EL Spectrum and CIE: At a constant driving voltage or current (e.g., at a luminance of 100 cd/m²), record the electroluminescence spectrum using a spectrometer. From this spectrum, the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) are calculated.

Efficiency Calculations

From the raw J-V-L and spectral data, the key performance metrics are calculated:

-

Current Efficiency (CE): CE (cd/A) = Luminance / Current Density

-

Power Efficiency (PE): PE (lm/W) = (π * Luminance) / (Current Density * Voltage)

-

External Quantum Efficiency (EQE): EQE (%) is calculated by comparing the number of photons emitted from the device to the number of electrons injected. This requires careful calibration of the measurement setup, often using an integrating sphere.

Conclusion and Future Outlook

Carbazole-benzonitrile derivatives have proven to be a remarkably successful material platform for overcoming the long-standing challenges in blue OLEDs. [2][4]Their tunable donor-acceptor architecture allows for the rational design of both highly efficient TADF emitters and stable host materials. The protocols outlined in this guide provide a robust framework for the fabrication and testing of high-performance devices.

Future research will likely focus on further enhancing the stability of deep-blue CzBN emitters and accelerating the reverse intersystem crossing rate (kRISC) to reduce efficiency roll-off at high brightness. [2]Strategies may include the development of novel device architectures that minimize exciton-polaron annihilation and the design of even more rigid molecular structures to suppress non-radiative decay pathways. The continued exploration of CzBN derivatives holds immense promise for finally achieving blue OLEDs that meet the stringent demands of next-generation displays and solid-state lighting.

References

-

Jeong, S. H., Kim, S. C., & Lee, J. Y. (2023). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C, 11(39), 13350-13357. [Link]

-

ResearchGate. (n.d.). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Retrieved from ResearchGate. [Link]

-

Zhang, D., & Duan, L. (2020). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. Applied Physics Letters, 116(12), 120502. [Link]

-

ResearchGate. (n.d.). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. Retrieved from ResearchGate. [Link]

-

Jeong, S. H., Kim, S. C., & Lee, J. Y. (2023). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

-

Nakanotani, H., et al. (2018). Solvent-dependent investigation of carbazole benzonitrile derivatives: does the 3LE−1CT energy gap facilitate thermally activated delayed fluorescence?. Journal of Photonics for Energy, 8(3), 032102. [Link]

-

Dias, F. B., et al. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C, 5(23), 5664-5670. [Link]

Sources

solution-processed fabrication of 2-(Carbazol-9-yl)anthraquinone devices.

An in-depth guide to the solution-processed fabrication of devices based on 2-(Carbazol-9-yl)anthraquinone (Cz-AQ), designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview, from material synthesis to device characterization, emphasizing the scientific principles behind the protocols.

Introduction: The Multifaceted Nature of 2-(Carbazol-9-yl)anthraquinone

2-(Carbazol-9-yl)anthraquinone (Cz-AQ) is a unique organic molecule that synergistically combines the properties of two powerful chemical moieties: carbazole and anthraquinone. This structure imparts a remarkable combination of photophysical characteristics, including mechanochromic luminescence (ML), thermally activated delayed fluorescence (TADF), and aggregation-induced emission (AIE).[1] These properties make it a highly promising candidate for next-generation organic electronic devices, particularly those fabricated via cost-effective solution-processing techniques.[1][2]

The carbazole unit is a well-known electron-donating and hole-transporting moiety, widely utilized in organic light-emitting diodes (OLEDs), solar cells, and as a building block for various functional materials.[3][4][5] Conversely, the anthraquinone core is an electron-accepting group, known for its redox activity and structural rigidity.[4] The combination of these donor and acceptor units within a single molecule creates an intramolecular charge-transfer (ICT) character, which is fundamental to its advanced optical properties.

Beyond optoelectronics, both parent scaffolds have significant relevance in medicinal chemistry. The carbazole scaffold is a key feature in various compounds with anti-cancer activity.[6] Similarly, anthraquinones are recognized as a "privileged scaffold" in drug discovery, with applications ranging from anti-cancer agents to enzyme inhibitors.[7][8][9] This dual relevance makes Cz-AQ and its derivatives interesting not only for materials scientists but also for professionals in drug development exploring novel molecular frameworks.

This guide provides a detailed protocol for the synthesis, purification, and fabrication of solution-processed Cz-AQ devices, along with methods for their comprehensive characterization.

Part 1: Synthesis and Characterization of Cz-AQ

A reliable synthesis is the foundation of high-performance devices. The following section outlines a representative protocol for synthesizing Cz-AQ, based on established C-N coupling methodologies, and the subsequent characterization required to validate its purity and identity.

Synthetic Pathway: Ullmann Condensation

The synthesis of Cz-AQ can be efficiently achieved via an Ullmann condensation reaction, which is a classic method for forming carbon-nitrogen bonds. This reaction couples carbazole with a halogenated anthraquinone in the presence of a copper catalyst and a base.

Caption: Synthetic scheme for 2-(Carbazol-9-yl)anthraquinone via Ullmann condensation.

Experimental Protocol: Synthesis

Materials:

-

Carbazole

-

2-Bromoanthraquinone

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add carbazole (1.0 eq), 2-bromoanthraquinone (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.2 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to 160-180 °C and stir vigorously for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a large volume of cold water and stir. A precipitate should form.

-

Extraction: Filter the crude product. If the product is soluble, extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel. A gradient of hexane and dichloromethane is typically effective for elution.

-

Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent to yield Cz-AQ as a solid. Dry the product under vacuum.

Physicochemical Characterization

Confirming the identity and purity of the synthesized Cz-AQ is critical.[10] The following techniques are standard.

| Technique | Purpose | Typical Expected Result |

| ¹H & ¹³C NMR | Structural verification and purity assessment. | Peaks corresponding to the specific protons and carbons of the carbazole and anthraquinone moieties. Absence of impurity peaks. |

| FTIR Spectroscopy | Identification of functional groups. | Characteristic vibrational bands for C=O (quinone), C-N (carbazole), and aromatic C-H bonds. |

| UV-Vis Spectroscopy | Investigating electronic transitions. | Absorption bands in the UV and visible regions, indicative of π-π* and n-π* transitions. |

| Photoluminescence | Assessing emission properties. | Emission spectrum showing the color and wavelength of light emitted upon excitation. |

| Thermal Analysis | Determining thermal stability. | Thermogravimetric Analysis (TGA) shows decomposition temperature (Td), indicating stability for device processing (e.g., thermal evaporation). |

| Cyclic Voltammetry | Determining HOMO/LUMO energy levels. | Oxidation and reduction potentials are used to calculate the energy levels, crucial for designing device architecture.[3] |

Part 2: Solution-Processed Device Fabrication

Solution processing offers a scalable and low-cost alternative to traditional vacuum deposition methods for organic electronics.[11] This section details the fabrication of a multilayer OLED using Cz-AQ as the emissive layer.

Device Architecture and Energy Levels

A typical multilayer OLED structure is designed to facilitate efficient injection, transport, and recombination of charges (holes and electrons) in the emissive layer (EML).

Caption: A standard multilayer architecture for a solution-processed OLED.

The choice of charge transport layers is critical and must be based on the energy level alignment with Cz-AQ to ensure low injection barriers for charge carriers.

Fabrication Workflow

The fabrication process involves a sequence of cleaning and layer deposition steps performed in a cleanroom environment to minimize defects.

Caption: Step-by-step workflow for the fabrication of a Cz-AQ based OLED.

Detailed Protocol: Device Fabrication

1. Substrate Preparation:

-

Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-Ozone for 15 minutes to improve the ITO work function and enhance surface wettability.

2. Solution Preparation:

-

Hole Injection Layer (HIL): Use a commercially available filtered solution of PEDOT:PSS.

-

Emissive Layer (EML): Prepare a solution of Cz-AQ in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration of 5-10 mg/mL. The choice of solvent can significantly affect film morphology and device performance.[1]

-

Filter all solutions through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.

3. Layer Deposition (Spin-Coating):

-

HIL: Spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., 4000 rpm for 60 seconds). Anneal the film at 120 °C for 15 minutes in air to remove residual water.

-

EML: Transfer the substrate into an inert atmosphere (glovebox). Spin-coat the Cz-AQ solution on top of the HIL layer. The spin speed and time must be optimized to achieve the desired film thickness (typically 40-80 nm). Anneal the film (e.g., at 80 °C for 20 minutes) inside the glovebox to remove the solvent.

4. Cathode Deposition:

-

Without breaking the inert atmosphere, transfer the substrate to a thermal evaporator chamber.

-

Deposit the cathode by sequentially evaporating a thin layer of Lithium Fluoride (LiF, ~1 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) at a high vacuum (<10⁻⁶ Torr).

5. Encapsulation:

-

To protect the device from atmospheric oxygen and moisture, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

Part 3: Device Characterization and Performance Metrics

After fabrication, the devices must be characterized to evaluate their performance. All measurements should be conducted in a dark, inert environment.

Electroluminescence Characterization

The primary characterization involves measuring the device's light output and electrical properties simultaneously. A setup combining a source measure unit (SMU), a photometer, and a spectrometer is used.

Key Performance Parameters:

| Parameter | Definition | Unit | Significance |

|---|---|---|---|

| Turn-on Voltage (Von) | The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²). | V | Indicates the energy barrier for charge injection and transport. |

| Luminance (L) | The intensity of light emitted from the device per unit area. | cd/m² | Measures the brightness of the device. |

| Current Efficiency (ηc) | The ratio of the luminance to the current density. | cd/A | Reflects the efficiency of converting electrons to photons. |

| Power Efficiency (ηp) | The ratio of the luminance to the input electrical power. | lm/W | Measures the overall energy efficiency of the device. |

| External Quantum Eff. (EQE) | The ratio of photons emitted out of the device to the number of electrons injected. | % | A fundamental measure of device efficiency. |

| CIE Coordinates | The color of the emitted light on the CIE 1931 color space diagram. | (x, y) | Quantifies the emission color. Cz-AQ devices may show bicolour emission depending on the processing solvent.[1] |

Troubleshooting Common Fabrication Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Turn-on Voltage | Poor energy level alignment; thick charge transport layers; contamination at interfaces. | Select transport materials with better-matched energy levels; optimize layer thickness; ensure stringent cleaning protocols. |

| Low Efficiency | Unbalanced charge injection/transport; non-radiative recombination; luminescence quenching. | Adjust layer thicknesses to balance charge flux; ensure high material purity; check for solvent-solute interactions. |

| Device Shorting | Pinholes in the organic layers; ITO spikes; dust particles. | Optimize solution concentration and spin-coating parameters for uniform films; use filtered solutions; work in a cleanroom. |

| Inconsistent Performance | Poor control over film thickness and morphology; degradation due to air/moisture exposure. | Precisely control all fabrication parameters; ensure robust encapsulation and inert atmosphere processing. |

References

- 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. MDPI.

- Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma. PubMed.

- Bicolour electroluminescence of 2-(carbazol-9-yl)anthraquinone based on a solution process.

- Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins. PubMed.

- The future of solution processing toward organic semiconductor devices: a substrate and integration perspective.

- (PDF) Synthesis and Electropolymerization of 9H-Carbazol-9- Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application.

- Figure S1. Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid...

- (PDF) Solution processed metal-oxides for organic electronic devices.

- Solution processed organic light-emitting devices: structure, device physics and fabric

- Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins. Sultan Qaboos University House of Expertise.

- Design, synthesis, and molecular docking studies of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives as xanthine oxidase inhibitors. PubMed.

- Physicochemical characterization of 9,10-anthraquinone 2-carboxylic acid. PubMed.

- CN110937988A - One-step process for preparing 2-alkyl anthraquinone.

- Organic Electronics. Sigma-Aldrich.

- Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups. nanocenter.org.

- Solution-Processed Organic Light-Emitting Devices. Elsevier Shop.

- Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A protocol for systematic review | PLOS One. Research journals.

- (PDF) Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance.

- Dual-use synthesis of an asymmetric anthraquinone heptyl viologen (AQHV) for solution and gel-polymer electrolyte-based electrochromic devices.

- Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. PubMed.

- Synthesis and optoelectronic properties of a solution-processable anthraquinone/fluorene hybrid bipolar fluorescent m

Sources

- 1. Bicolour electroluminescence of 2-(carbazol-9-yl)anthraquinone based on a solution process - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. squ.elsevierpure.com [squ.elsevierpure.com]

- 9. Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A protocol for systematic review | PLOS One [journals.plos.org]

- 10. Physicochemical characterization of 9,10-anthraquinone 2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solution-Processed Organic Light-Emitting Devices - 1st Edition | Elsevier Shop [shop.elsevier.com]

Application Note: A Comprehensive Guide to the Experimental Characterization of Thermally Activated Delayed Fluorescence (TADF) Emitters

Introduction: The Dawn of a New Era in Organic Electronics

Thermally Activated Delayed Fluorescence (TADF) has emerged as a groundbreaking technology in the field of organic electronics, particularly for the development of highly efficient Organic Light-Emitting Diodes (OLEDs).[1][2] Unlike conventional fluorescent materials that are limited to harvesting only singlet excitons (25% of the total), TADF emitters can harness the remaining 75% of triplet excitons through a unique photophysical mechanism.[1] This process, known as reverse intersystem crossing (RISC), involves the up-conversion of non-emissive triplet states to emissive singlet states with the assistance of ambient thermal energy.[2][3] This allows for the theoretical possibility of achieving 100% internal quantum efficiency in OLEDs without the need for expensive and rare heavy metal complexes found in phosphorescent emitters.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for accurately measuring the key properties of TADF materials. We will delve into the fundamental principles of TADF, detail the necessary sample preparation techniques, and provide step-by-step protocols for crucial photophysical and device characterization measurements.

The Fundamental Principle of TADF: Harvesting Triplets for Light Emission

The magic of TADF lies in the molecule's ability to overcome the spin-forbidden transition from a triplet to a singlet state. This is achieved in molecules designed to have a very small energy gap (ΔEST) between their lowest singlet (S1) and triplet (T1) excited states.[4] When ΔEST is sufficiently small (typically less than 0.2 eV), thermal energy at room temperature is enough to promote the transition from the T1 state back to the S1 state via RISC.[1] These up-converted singlet excitons can then radiatively decay to the ground state (S0), producing delayed fluorescence that has the same emission spectrum as the initial prompt fluorescence.[5]

The key photophysical processes in a TADF emitter are illustrated in the Jablonski diagram below:

Caption: Jablonski diagram of the TADF mechanism.

I. Photophysical Characterization of TADF Emitters

A thorough understanding of the photophysical properties of a TADF material is paramount to assessing its potential for application in OLEDs. This section outlines the key measurements and provides detailed protocols.

A. Sample Preparation: The Foundation for Accurate Data

The quality of your data is intrinsically linked to the quality of your sample preparation. For solution-based measurements, it is crucial to use high-purity solvents and to degas the solutions to remove dissolved oxygen. Oxygen, being a triplet quencher, can significantly affect the delayed fluorescence component and lead to inaccurate measurements of TADF properties.[5][6]

Protocol 1: Preparation of Degassed Solutions

-

Solvent Selection: Choose a high-purity, spectroscopic grade solvent in which the TADF material is readily soluble and stable.

-

Concentration: Prepare a dilute solution of the TADF emitter (typically 10⁻⁵ to 10⁻⁶ M) to avoid aggregation and re-absorption effects.

-

Degassing: Transfer the solution to a quartz cuvette with a sealable cap. Degas the solution by bubbling with an inert gas (e.g., high-purity argon or nitrogen) for at least 20-30 minutes. Alternatively, for more rigorous degassing, use the freeze-pump-thaw method (at least three cycles).

-

Sealing: Immediately after degassing, seal the cuvette tightly to prevent re-exposure to air.

For solid-state measurements, thin films of the TADF material can be prepared by spin-coating, thermal evaporation, or drop-casting onto a suitable substrate (e.g., quartz).

B. Steady-State and Time-Resolved Photoluminescence Spectroscopy

Steady-state photoluminescence (PL) spectroscopy provides information about the emission and absorption spectra, while time-resolved PL measurements are essential for determining the lifetimes of the prompt and delayed fluorescence components.

Experimental Setup:

A typical setup for these measurements consists of:

-

Excitation Source: A pulsed laser or a xenon lamp with a monochromator to select the excitation wavelength.

-

Sample Holder: A cuvette holder for solutions or a sample mount for thin films, often integrated with a cryostat for temperature-dependent measurements.

-

Detection System: A spectrometer coupled with a sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD) camera. For time-resolved measurements, a time-correlated single-photon counting (TCSPC) system or a streak camera is required.[5]

Caption: A typical photoluminescence spectroscopy setup.

Protocol 2: Steady-State and Time-Resolved PL Measurements

-

Acquire Absorption Spectrum: Measure the UV-Vis absorption spectrum of the sample to determine the optimal excitation wavelength (usually at the absorption maximum).

-

Acquire Steady-State Emission Spectrum: Excite the sample at the chosen wavelength and record the emission spectrum.

-